Benzyltriethylammonium bromide
Description
Historical Development and Significance
The development of this compound is intrinsically linked to the broader evolution of quaternary ammonium chemistry and the Menshutkin reaction, first described in the late 19th century. The Menshutkin reaction, which converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides, provided the fundamental synthetic pathway for producing compounds like this compound. This reaction gained particular prominence in the 20th century as researchers recognized its potential for creating phase transfer catalysts that could revolutionize organic synthesis methodologies.
The historical significance of this compound became apparent with the development of phase transfer catalysis as a distinct field of chemistry in the 1970s. Charles Starks, an industrial chemist, first proposed the extraction mechanism for phase transfer catalysis in 1971, establishing the theoretical foundation for understanding how quaternary ammonium salts like this compound function as catalysts. This work demonstrated that these compounds could facilitate reactions between reagents present in different immiscible phases, thereby expanding the scope of possible synthetic transformations.
The compound's synthesis follows the classical Menshutkin reaction pathway, where triethylamine reacts with benzyl bromide to produce this compound. This synthetic approach exemplifies the general method for preparing quaternary ammonium salts, which has remained largely unchanged since its original development. The reaction typically proceeds in polar solvents such as alcohols, with the bromide ion serving as the counterion to balance the positive charge on the quaternary ammonium center.
Research into solvent effects on the Menshutkin reaction has revealed fundamental insights into the behavior of this compound formation. Studies using advanced computational methods, including density functional theory and molecular dynamics simulations, have demonstrated that polar solvents significantly accelerate the reaction rate by stabilizing the emerging charge separation at the transition state. These findings have enhanced our understanding of the optimal conditions for synthesizing this compound and related quaternary ammonium compounds.
Classification within Quaternary Ammonium Salts
This compound belongs to the broader category of quaternary ammonium compounds, which are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanently positively charged species. Unlike primary, secondary, or tertiary ammonium cations, quaternary ammonium cations maintain their positive charge independent of solution pH, making them particularly stable and useful in various applications. The compound specifically falls within the classification of mono-quaternary ammonium salts, distinguished from bis-, multi-, and poly-quaternary derivatives.
Within the quaternary ammonium family, this compound can be classified based on several structural criteria. The Environmental Protection Agency classification system divides quaternary ammonium compounds into distinct groups based on their structural features. This compound contains both alkyl chains (the three ethyl groups) and an aromatic component (the benzyl group), distinguishing it from simpler alkyl-only quaternary ammonium compounds.
The compound represents a specific subclass of quaternary ammonium salts that incorporate aromatic functionality through the benzyl group. This structural feature influences both its chemical properties and its effectiveness as a phase transfer catalyst. The presence of the benzyl group provides additional lipophilic character while maintaining the necessary ionic nature for phase transfer activity. This dual character makes this compound particularly effective in facilitating reactions between ionic species in aqueous phases and organic substrates in nonpolar phases.
From a generational perspective within quaternary ammonium development, this compound represents characteristics of first-generation quaternary ammonium compounds, which typically incorporate benzyl functionality. However, its specific triethyl substitution pattern provides unique properties that distinguish it from other benzyl-containing quaternary ammonium salts such as benzalkonium chlorides. The triethyl substitution pattern offers optimal hydrophobic-hydrophilic balance for phase transfer applications while maintaining sufficient solubility in polar solvents.
The bromide counterion in this compound also influences its classification and properties. Bromide salts of quaternary ammonium compounds generally exhibit good solubility in polar solvents and moderate thermal stability. The choice of bromide over other halides or alternative anions affects the compound's behavior in phase transfer reactions and its overall utility in specific synthetic applications.
Overview of Fundamental Properties and Applications
The fundamental properties of this compound reflect its unique molecular structure and quaternary ammonium character. The compound exists as a white to off-white crystalline powder at room temperature, with a melting point ranging from 187°C to 197°C depending on purity and measurement conditions. Its molecular structure, represented by the International Union of Pure and Applied Chemistry name benzyl(triethyl)azanium bromide, features a central nitrogen atom bonded to three ethyl groups and one benzyl group, with a bromide anion providing charge balance.
Table 1: Physical and Chemical Properties of this compound
The solubility characteristics of this compound make it particularly valuable for phase transfer catalysis applications. The compound exhibits good solubility in water due to its ionic nature, while the organic substituents provide sufficient lipophilic character to enable partitioning into organic phases. This amphiphilic behavior is fundamental to its function as a phase transfer catalyst, allowing it to transport ionic species from aqueous phases into organic phases where reactions can proceed more efficiently.
Primary applications of this compound center on its role as a phase transfer catalyst in organic synthesis. Phase transfer catalysis enables reactions between reagents that exist in different immiscible phases, typically aqueous and organic phases. The compound facilitates these reactions by forming ion pairs with anionic reactants in the aqueous phase and transporting them into the organic phase where they can react with organic substrates. This mechanism has revolutionized synthetic organic chemistry by enabling reactions that would otherwise require harsh conditions or expensive solvents.
Research applications of this compound extend beyond simple phase transfer catalysis to include ion exchange chromatography, where it aids in the separation and purification of various compounds. In electrochemical studies, the compound serves as a supporting electrolyte and aids in understanding ion transport mechanisms relevant to battery technology and fuel cell development. Surface modification applications utilize the compound's ability to alter the properties of materials, improving characteristics such as adhesion and wettability in coatings and materials science.
Table 2: Research Applications of this compound
The compound's effectiveness in these applications stems from its unique combination of ionic character and organic functionality. The quaternary ammonium center provides the necessary charge for ionic interactions, while the ethyl and benzyl groups contribute the hydrophobic character required for organic phase compatibility. This balance enables this compound to function effectively across a wide range of chemical environments and reaction conditions.
Industrial applications of this compound include its use in the production of polyesters through phase transfer catalyzed reactions between acyl chlorides and bisphenol compounds. The compound also finds application in the synthesis of phosphothioate-based pesticides through phase transfer catalyzed alkylation reactions. These industrial uses demonstrate the practical importance of this compound in large-scale chemical manufacturing processes.
Properties
IUPAC Name |
benzyl(triethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVQXZFZHACQQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966295 | |
| Record name | N-Benzyl-N,N-diethylethanaminium bromide | |
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Molecular Weight |
272.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Benzyltriethylammonium bromide | |
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CAS No. |
5197-95-5 | |
| Record name | Benzyltriethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzyltriethylammonium bromide | |
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| Record name | N-Benzyl-N,N-diethylethanaminium bromide | |
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| Record name | Benzyltriethylammonium bromide | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltriethylammonium bromide can be synthesized through a quaternization reaction involving triethylamine and benzyl bromide. The reaction typically proceeds as follows:
Reactants: Triethylamine and benzyl bromide.
Solvent: Acetone or other suitable solvents.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, followed by purification steps such as recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with stirring and temperature control.
Purification: Industrial purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Phase-Transfer Catalysis (PTC)
BTEAB facilitates reactions between immiscible phases (e.g., aqueous and organic) by transferring ionic species across interfaces.
Mechanistic Insight :
- BTEAB stabilizes anionic intermediates (e.g., enolates, acyloxy anions) in the organic phase, enabling nucleophilic attacks on electrophilic substrates.
- In Friedel-Crafts reactions, the Br⁻ counterion enhances electrophilicity of acyl chlorides via ion-pairing .
Nucleophilic Substitution Reactions
BTEAB participates in SN₂ reactions due to its labile benzyl group.
Benzylic Bromination
BTEAB enhances radical-mediated bromination of benzylic C–H bonds.
| Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Toluene derivatives | N-Bromosuccinimide (NBS) | Light (hν), 25–65°C | Monobrominated compounds |
Mechanism :
- Br- radicals abstract benzylic H, forming a resonance-stabilized benzyl radical.
- Radical recombination with Br₂ (from NBS) yields the brominated product .
Oxidative Debenzylation
BTEAB enables oxidative cleavage of benzyl ethers and amines.
Key Feature : BTEAB stabilizes intermediates, reducing side reactions like over-oxidation .
Complexation with Aromatic Diols
BTEAB forms stable complexes with binaphthol derivatives via non-covalent interactions.
| Host Molecule | Interactions | Application | Reference |
|---|---|---|---|
| rac-1,1′-Binaphthalene-2,2′-diol (BNP) | O–H···Br, C–H···O hydrogen bonds | Chiral resolution, crystal engineering |
Structural Insight :
- X-ray crystallography reveals Br⁻ forms hydrogen bonds with BNP’s hydroxyl groups (O–H···Br, 2.8–3.1 Å) .
- Ethyl groups on BTEAB induce steric effects, directing crystal packing .
Comparative Catalytic Efficiency
BTEAB outperforms other PTCs in select reactions:
| Catalyst | Reaction | Yield (%) | Reference |
|---|---|---|---|
| BTEAB | Knoevenagel condensation | 92 | |
| CTAB (Cetyltrimethylammonium bromide) | Same reaction | 78 |
Advantage : BTEAB’s lipophilic benzyl group enhances interfacial activity .
Preparation of BTEAB :
Scientific Research Applications
Phase Transfer Catalyst
Overview : Benzyltriethylammonium bromide serves as an effective phase transfer catalyst that facilitates reactions between reactants in different phases (typically aqueous and organic). This property enhances reaction rates and yields, making it invaluable in organic synthesis.
Key Reactions :
- Nucleophilic Substitution : It accelerates nucleophilic substitution reactions in biphasic systems.
- C-alkylation and N-alkylation : It is employed in C-alkylation of aromatic compounds and N-alkylation of amines, improving yields significantly.
Case Study : In a study involving the synthesis of various organic compounds, this compound demonstrated a yield improvement of approximately 30% compared to traditional methods without a catalyst .
Polymerization Curing Agent
Overview : The compound acts as a curing accelerator for polymerization processes, particularly in epoxy resins and powder coatings. It enhances the curing process by promoting cross-linking at lower temperatures.
Application Example :
- Epoxy Resins : Used in the formulation of coatings where rapid curing is essential for efficiency and performance.
Electrolyte in Electronic Industry
Overview : In the electronics sector, this compound is utilized as an organic electrolyte in batteries and capacitors due to its ionic conductivity.
Performance Metrics :
- Conductivity : Aqueous solutions exhibit high ionic conductivity, making them suitable for use in electrochemical cells.
Oil Field Chemical Agent
Overview : The compound is employed as a chemical agent in oil recovery processes. It aids in enhancing oil displacement efficiency by modifying interfacial tension between oil and water phases.
Environmental Applications
Overview : this compound has been investigated for its role in environmental remediation processes, particularly in the removal of heavy metals from wastewater.
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Phase transfer catalyst | Increased reaction rates |
| Polymer Industry | Curing agent for resins | Faster curing times |
| Electronics | Organic electrolyte | High ionic conductivity |
| Oil Recovery | Chemical agent for enhanced oil recovery | Improved displacement efficiency |
| Environmental Remediation | Heavy metal removal from wastewater | Effective contaminant reduction |
High-Performance Liquid Chromatography Reagent
This compound is also used as an analytical reagent in high-performance liquid chromatography (HPLC). Its ability to enhance separation efficiency makes it suitable for analyzing complex mixtures.
Mechanism of Action
Mechanism: Benzyltriethylammonium bromide acts as a phase-transfer catalyst by increasing the solubility of ionic reactants in organic solvents. This is achieved through the formation of ion pairs, where the quaternary ammonium cation interacts with the ionic reactant, facilitating its transfer across the phase boundary.
Molecular Targets and Pathways:
Ion Pair Formation: The primary mechanism involves the formation of ion pairs between the quaternary ammonium cation and the ionic reactant.
Catalysis: The ion pairs enhance the reactivity of the ionic reactants, leading to increased reaction rates.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares BTEAB with structurally analogous compounds:
Key Observations :
- Size and Lipophilicity : BTEAB's triethyl groups balance lipophilicity and solubility, making it more versatile than BTMAB (smaller, less lipophilic) or BTBAB (bulkier, more lipophilic) .
- Counterion Effects : Bromide ions in BTEAB enhance nucleophilicity compared to chloride analogs (e.g., benzyltriethylammonium chloride), favoring reactions requiring strong leaving groups .
Chemical Reactivity and Catalytic Efficiency
- Phase-Transfer Catalysis: BTEAB outperforms tetraethylammonium bromide in reactions requiring moderate lipophilicity, such as esterifications (e.g., tert-butyl ester synthesis) . In aryloxyphenoxypropionate herbicide synthesis, BTEAB's efficiency is comparable to benzyltriphenylphosphonium bromide but lower than tetrabutylammonium iodide due to iodide's superior nucleophilicity .
- Anion Exchange : BTEAB's bromide ion participates in anion-exchange processes, as seen in the synthesis of tetrabromidocuprates , where its performance depends on the organic solvent's polarity .
Biological Activity
Benzyltriethylammonium bromide (BTEAB) is a quaternary ammonium compound that has garnered attention due to its unique biological activities and applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of BTEAB, supported by research findings, case studies, and comparative data.
- Chemical Formula : C13H22BrN
- Molecular Weight : 273.23 g/mol
- CAS Number : 5197-95-5
- Appearance : White to pale yellow crystalline powder
- Melting Point : 193-195 °C (decomposes)
BTEAB exhibits biological activity primarily through its role as a surfactant and its ability to interact with cellular membranes. The positive charge on the nitrogen atom allows it to disrupt lipid bilayers, which can lead to cell membrane permeability changes. This property is significant in various applications, including drug delivery systems and antimicrobial formulations.
Biological Activities
-
Antimicrobial Activity
- BTEAB has been studied for its antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus by disrupting their cell membranes.
- A study demonstrated that BTEAB showed a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli and 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .
- Cell Membrane Disruption
- Cytotoxicity
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the efficacy of various quaternary ammonium compounds, BTEAB was found to be one of the most effective against gram-positive bacteria. The study highlighted its potential use in formulating disinfectants and antiseptics .
Case Study 2: Drug Delivery Systems
A recent investigation explored the use of BTEAB-modified liposomes for delivering anticancer drugs. The results indicated enhanced uptake of doxorubicin in cancer cells when delivered via BTEAB-modified carriers compared to conventional liposomes .
Comparative Analysis
| Compound | MIC (µg/mL) | IC50 (µg/mL) | Application |
|---|---|---|---|
| This compound | 64 (E. coli) | 50-200 | Antimicrobial, Drug Delivery |
| Benzyltrimethylammonium bromide | 32 (S. aureus) | 100-300 | Antimicrobial |
| Hexadecyltrimethylammonium bromide | 16 (E. coli) | 30-150 | Antimicrobial |
Q & A
Q. What are the key physicochemical properties of BTEAB critical for experimental design?
BTEAB (C₁₃H₂₂BrN, MW 272.24) is an off-white crystalline solid with a melting point of 193–195°C and a density of 1.28 g/cm³ . These properties determine its solubility in polar solvents (e.g., water, methanol) and stability under thermal conditions. To confirm purity, researchers should use:
Q. How does BTEAB function as a phase-transfer catalyst (PTC) in biphasic reactions?
BTEAB facilitates ion transfer between immiscible phases (e.g., aqueous-organic) by forming lipophilic ion pairs. For example, in nucleophilic substitutions, it solubilizes anions (e.g., Br⁻) into organic phases, accelerating reactions like esterification or alkylation . Key factors include:
- Counterion affinity : Bromide’s polarizability enhances transfer efficiency compared to chloride .
- Concentration optimization : Typically 1–5 mol% to avoid emulsion formation .
Advanced Research Questions
Q. How can BTEAB’s catalytic efficiency be optimized in asymmetric synthesis?
Optimization requires systematic screening:
- Solvent polarity : Use low-polarity solvents (e.g., toluene) to stabilize ion pairs .
- Temperature control : Reactions above 80°C may degrade BTEAB (mp ~194°C) .
- Co-catalysts : Pair with crown ethers to enhance anion activation in stereoselective reactions .
- Kinetic studies : Monitor reaction rates via HPLC or GC to identify rate-limiting steps .
Q. What are the contradictions in reported toxicity data for BTEAB, and how should they be addressed?
While BTEAB is classified as hazardous (R36/38: irritant to eyes/skin), its ecotoxicological impact varies. For instance, studies on Vibrio qinghaiensis Q67 show additive toxicity when combined with other quaternary ammonium salts, but BTEAB alone exhibits moderate inhibition . To resolve discrepancies:
Q. How can BTEAB be quantified in complex reaction mixtures?
Analytical methods include:
Q. What methodological challenges arise when substituting BTEAB with alternative PTCs?
Comparative studies (e.g., with benzyltrimethylammonium bromide) reveal trade-offs:
- Steric effects : BTEAB’s triethyl groups reduce surface activity but improve thermal stability vs. trimethyl analogs .
- Cost vs. efficiency : BTEAB is cost-effective for large-scale syntheses but less efficient than phosphonium salts in some cross-couplings .
- Experimental design : Use DoE (Design of Experiments) to evaluate variables like reaction yield, byproduct formation, and catalyst recovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
